molecular formula C16H17N3O2S B4287258 N-mesityl-N'-(3-nitrophenyl)thiourea

N-mesityl-N'-(3-nitrophenyl)thiourea

Cat. No. B4287258
M. Wt: 315.4 g/mol
InChI Key: GDCJZMFWBZNKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-N'-(3-nitrophenyl)thiourea, also known as MNPT, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research for its unique properties and potential applications. In

Scientific Research Applications

N-mesityl-N'-(3-nitrophenyl)thiourea has been extensively used in scientific research as a reagent for the determination of various metal ions such as copper, nickel, and cobalt. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. This compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems.

Mechanism of Action

The mechanism of action of N-mesityl-N'-(3-nitrophenyl)thiourea is not fully understood. However, it is believed to act by chelating metal ions, which leads to the inhibition of metal-dependent enzymes. This compound has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumor cells in animal models. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-mesityl-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. This compound is also relatively inexpensive compared to other reagents used for metal ion determination. However, this compound has some limitations, including its toxicity and potential environmental hazards. This compound should be handled with care, and proper safety measures should be taken.

Future Directions

There are several future directions for N-mesityl-N'-(3-nitrophenyl)thiourea research. One area of research is the development of this compound-based fluorescent probes for the detection of other biological molecules. Another area of research is the development of this compound-based metal complexes for catalytic reactions. This compound can also be further explored for its potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has a wide range of potential applications in scientific research. Its unique properties make it a valuable reagent for metal ion determination, catalytic reactions, and biological detection. Further research is needed to fully understand the mechanism of action of this compound and its potential in the treatment of various diseases.

properties

IUPAC Name

1-(3-nitrophenyl)-3-(2,4,6-trimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-7-11(2)15(12(3)8-10)18-16(22)17-13-5-4-6-14(9-13)19(20)21/h4-9H,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCJZMFWBZNKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.25 g (12.5 mmol) of 3-nitrophenylisothiocyanate and 1.4 mL (10 mmol) of mesityl amine in 10 mL of methanol was stirred at room temperature for 2 h. The resulting precipitate was collected by filtration and dried to give a quantitative yield of 1-(3-nitrophenyl)-3-(mesityl)thiourea. To 1.8 g (5.7 mmol) of the thiourea thus prepared slurried in 20 mL of CCl4 was added 0.35 mL (6.9 mmol) of bromine. The mixture was heated at reflux for 4 h, allowed to cool to room temperature and diluted with dichloromethane. This solution was washed successively with saturated sodium bicarbonate, water and brine before being dried over sodium sulfate. The solution was filtered, concentrated in vacuo and the resulting crude title compound was obtained in quantitative yield and was used without further purification.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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